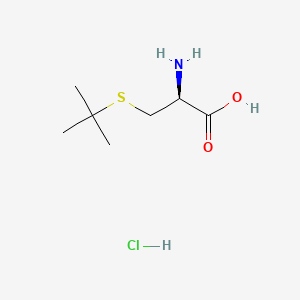

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride

Descripción

Propiedades

IUPAC Name |

(2S)-2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBMYFJKEBCMDR-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Drug Discovery

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride, identified by the CAS number 200353-65-7 , is a non-proteinogenic amino acid derivative of significant interest in the fields of medicinal chemistry and peptide science.[1][2][3] As a derivative of L-cysteine, it features a sterically bulky tert-butyl group attached to the sulfur atom of the side chain. This structural modification imparts unique physicochemical properties that are highly sought after in the design of novel peptide and small molecule therapeutics. The hydrochloride salt form enhances the compound's solubility and stability, making it a convenient building block for synthetic applications.[1] This guide provides a comprehensive overview of its properties, a representative synthetic approach, its strategic applications in drug development, and key experimental protocols for its handling and use.

Core Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of a synthetic building block is paramount for its effective application. The key characteristics of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 200353-65-7 | [1][2][3] |

| Molecular Formula | C₇H₁₆ClNO₂S | [2] |

| Molecular Weight | 213.73 g/mol | [2] |

| IUPAC Name | (2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid hydrochloride | [1] |

| Synonym(s) | S-tert-Butyl-D-cysteine Hydrochloride | [2] |

| Appearance | White to off-white powder or crystals | [1] |

| Purity | Typically ≥97% | [1][2] |

| Storage Conditions | Refrigerator (4°C), stored under nitrogen | [1][2] |

| InChI Key | MHBMYFJKEBCMDR-NUBCRITNSA-N | [1] |

| SMILES | CC(C)(SCC(O)=O)C.Cl | [2] |

Synthetic Strategy: The Principle of S-Alkylation

The synthesis of S-alkylated cysteine derivatives like (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride generally relies on the direct alkylation of the nucleophilic thiol group of L-cysteine. The primary challenge in this process is preventing unwanted side reactions at the amino and carboxylic acid termini.

Causality in Synthetic Design: The choice of a direct alkylation route is dictated by the high nucleophilicity of the sulfur atom in cysteine. However, the amino group is also nucleophilic and can compete in the alkylation reaction. To ensure selectivity, the reaction is typically performed under conditions where the thiol is deprotonated (forming a thiolate), while the amine remains protonated and thus non-nucleophilic. Alternatively, protection strategies for the amino and carboxyl groups can be employed prior to alkylation, though this adds steps to the overall sequence.[1]

A representative, conceptual workflow for the synthesis is outlined below.

Caption: Conceptual workflow for the synthesis via S-alkylation.

Strategic Applications in Drug Development

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design.[4][5] Peptides often suffer from poor metabolic stability and low oral bioavailability. The introduction of residues like (S)-2-Amino-3-(tert-butylthio)propanoic acid can systematically address these limitations.

1. Enhancing Proteolytic Stability: The bulky tert-butylthio side chain provides significant steric hindrance. When incorporated into a peptide sequence, this bulkiness can shield adjacent peptide bonds from the action of proteolytic enzymes (proteases), thereby extending the peptide's half-life in vivo.

2. Modulating Lipophilicity and Potency: The alkyl nature of the tert-butyl group increases the overall lipophilicity of the peptide. This can enhance membrane permeability and absorption. Furthermore, the rigid, defined conformation imposed by the bulky side chain can lock the peptide into a bioactive conformation, leading to improved receptor binding affinity and increased potency.[2]

3. Use as a Cysteine Protecting Group: In the context of solid-phase peptide synthesis (SPPS), the tert-butyl group can serve as a stable protecting group for the cysteine thiol.[1] This allows for the selective formation of disulfide bonds at a later stage of the synthesis or for other modifications on the peptide chain without interference from the thiol group.

Caption: Strategic incorporation to enhance peptide properties.

Experimental Protocols: A Practical Guide

The following protocols represent self-validating systems for the analysis and application of this amino acid derivative.

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is the gold standard for assessing the purity of non-volatile organic compounds. Since amino acids lack a strong UV chromophore, pre-column derivatization is necessary for sensitive detection.[6][7] This protocol uses o-phthalaldehyde (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC) for derivatizing primary and secondary amines, respectively, enabling fluorescent detection.[6]

Step-by-Step Methodology:

-

Standard Preparation: Accurately weigh ~5 mg of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride and dissolve in 10 mL of 0.1 N HCl to create a stock solution. Prepare a series of dilutions for linearity assessment.

-

Derivatization (Automated or Manual):

-

In an autosampler vial, mix 10 µL of the sample/standard with 40 µL of a borate buffer (pH 10.2).

-

Add 5 µL of OPA reagent. Mix and wait for 1 minute. This derivatizes the primary amine.

-

Add 5 µL of FMOC reagent. Mix.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Agilent Eclipse Plus AAA, 4.6 x 150 mm, 3.5 µm).[6]

-

Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.

-

Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).

-

Gradient: A time-programmed gradient from ~10% B to 70% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm for OPA; Excitation: 266 nm, Emission: 305 nm for FMOC).[8]

-

-

Data Analysis: Integrate the peak corresponding to the derivatized amino acid. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

Rationale: SPPS is the most efficient method for assembling peptides in a laboratory setting.[9][10] The process involves iteratively adding amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4][10] This protocol outlines the incorporation of an Nα-Fmoc protected version of the title compound.

Caption: A standard Fmoc-SPPS cycle for incorporation.

Step-by-Step Methodology:

-

Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin swelled in dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes to remove the Nα-Fmoc protecting group from the terminal amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Activation & Coupling:

-

In a separate vessel, dissolve 3 equivalents of Nα-Fmoc-(S)-2-Amino-3-(tert-butylthio)propanoic acid and 2.9 equivalents of a coupling agent (e.g., HBTU) in DMF.

-

Add 6 equivalents of a base (e.g., DIPEA) to activate the carboxylic acid.

-

Add the activation mixture to the deprotected resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin thoroughly with DMF and then dichloromethane (DCM) to remove excess reagents. A Kaiser test can be performed to confirm complete coupling.

-

Iteration: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

-

Final Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by preparative RP-HPLC.

Safety and Handling

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride should be handled with standard laboratory precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

References

-

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride-200353-65-7. AbacipharmTech. [Link]

-

Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]

-

Analysis of Amino Acids by HPLC. Agilent. [Link]

-

RP-HPLC analysis of amino acid enantiomers derivatized with OPA/thiol. ResearchGate. [Link]

-

Introduction to Peptide Synthesis. National Institutes of Health (NIH). [Link]

-

Fast, Accurate Quantitative Amino Acid Analysis. YouTube. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

-

Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia. National Institutes of Health (NIH). [Link]

Sources

- 1. Buy S-tert-Butyl-L-cysteine hydrochloride | 2481-09-6 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. bachem.com [bachem.com]

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride molecular weight

An In-depth Technical Guide to (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride, also known as S-tert-Butylthio-L-cysteine hydrochloride, is a pivotal cysteine derivative employed extensively in the fields of peptide chemistry, drug discovery, and protein engineering. Its core utility lies in the strategic use of the tert-butylthio (S-tBu) moiety as a protecting group for the reactive thiol side chain of cysteine. This guide provides a comprehensive analysis of its physicochemical properties, delineates its primary application in Solid-Phase Peptide Synthesis (SPPS), presents validated experimental protocols, and offers expert insights into its strategic implementation and challenges. The central focus is to equip researchers with the technical knowledge required for the effective and predictable use of this reagent in complex synthetic workflows.

Introduction: A Strategically Protected Cysteine Analog

Cysteine's thiol group is a nexus of chemical reactivity, enabling crucial disulfide bond formation but also presenting a significant challenge during chemical synthesis due to its high nucleophilicity and susceptibility to oxidation. The introduction of a protecting group is therefore mandatory in peptide synthesis. (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride serves as a stable, crystalline source of protected L-cysteine.

The S-tert-butylthio protecting group is distinguished by its unique deprotection mechanism, which relies on reduction rather than the more common acid-based cleavage. This characteristic grants it orthogonality with other widely used protecting groups (e.g., Boc, tBu, Trt), making it an indispensable tool for complex synthetic strategies, such as the regioselective formation of multiple disulfide bonds in synthetic proteins and peptides.

Physicochemical Properties and Molecular Identity

The precise molecular characteristics of a reagent are fundamental to its application, dictating molar calculations, solubility, and analytical signatures. The key properties of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 213.73 g/mol | [1][2][3] |

| Molecular Formula | C₇H₁₆ClNO₂S | [1][2][4] |

| IUPAC Name | (2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid hydrochloride | |

| CAS Number | 200353-65-7 | [1] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 203-204 °C (decomposes) | [3][4] |

| Solubility | Soluble in water, DMSO | [4] |

| Storage Conditions | 2-8°C, stored under an inert atmosphere | [3][4] |

The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various reaction buffers and analytical systems.[4]

Core Application: A Tool for Advanced Peptide Synthesis

The primary application for this compound is as a protected building block, typically in its Fmoc-protected form (Fmoc-Cys(StBu)-OH), for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The S-tert-butylthio (StBu) Protecting Group: Mechanism and Rationale

The StBu group is a disulfide-based protecting group. Its stability and cleavage mechanism are central to its utility.

-

Stability (The "Why"): The StBu group is completely stable to the standard conditions of Fmoc-SPPS. It is resistant to the piperidine solutions used for Fmoc removal and, critically, it is stable to strong acids like trifluoroacetic acid (TFA) that are used for final peptide cleavage from the resin and removal of other side-chain protecting groups (e.g., tBu, Trt, Pbf).[5][6] This acid stability is the cornerstone of its orthogonality. It allows a researcher to cleave a peptide from the resin while leaving the StBu group intact, enabling further selective modification in solution.

-

Deprotection (The "How"): Removal of the StBu group is achieved by reductive cleavage of the disulfide bond. This is typically performed using an excess of a reducing agent, such as dithiothreitol (DTT), β-mercaptoethanol (BME), or tributylphosphine (TBP).[7] The reaction liberates the free thiol of the cysteine residue.

Field-Proven Insights & Challenges

While powerful, the StBu group is not without its difficulties. Its removal can be notably sluggish and sequence-dependent.[7][8] Researchers have reported that deprotection can require hours or even days, and sometimes elevated temperatures, which can risk side reactions.[7][8] This has led to the development of more labile alternatives like S-Dmp and S-Tmp for applications where rapid on-resin deprotection is desired.[9][10]

Causality: The steric hindrance of the tert-butyl group and the specific redox potential of the disulfide bond contribute to this slow deprotection kinetic. The choice to use StBu is therefore a deliberate one, made when its robust stability and orthogonality outweigh the need for rapid, facile removal.

Validated Experimental Protocols

Adherence to validated protocols is essential for reproducible results. The following methodologies describe key workflows involving this reagent.

Protocol A: Quality Control of Incoming Reagent

Objective: To verify the identity and purity of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride before use.

Methodology:

-

Visual Inspection: The compound should be a white or off-white crystalline solid.[3][4]

-

Mass Spectrometry (LC-MS):

-

Prepare a dilute solution in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

-

Acquire data in positive ion mode.

-

Self-Validation: The expected [M+H]⁺ for the free base (C₇H₁₅NO₂S) is approximately 178.08 m/z. The observed mass should be within ± 0.1 Da.

-

-

¹H NMR (in D₂O):

-

Dissolve a small sample (5-10 mg) in ~0.7 mL of D₂O.

-

Self-Validation: Expect to see a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.3 ppm, along with multiplets for the α- and β-protons of the amino acid backbone.

-

Protocol B: On-Resin Reductive Deprotection of Cys(StBu)

Objective: To selectively remove the StBu group from a cysteine residue while the peptide remains attached to the solid-phase resin, enabling subsequent on-resin modification (e.g., disulfide bridging or conjugation).

Methodology:

-

Resin Swelling: Swell the peptidyl-resin in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for 30 minutes.

-

Reagent Preparation: Prepare a deprotection cocktail. A common formulation is 20 equivalents of β-mercaptoethanol (BME) and 1 equivalent of N,N-Diisopropylethylamine (DIEA) in N-Methyl-2-pyrrolidone (NMP). Note: The base (DIEA) helps to deprotonate the thiol reducing agent, increasing its efficacy.

-

Deprotection Reaction: Drain the swelling solvent from the resin. Add the deprotection cocktail and agitate the reaction vessel at room temperature. The reaction is often repeated. A typical cycle is 2 x 30 minutes.

-

Washing: After the final incubation, drain the cocktail and wash the resin extensively (e.g., 5x NMP, 5x DCM, 5x DMF) to remove all traces of the reducing agent and cleaved protecting group.

-

Self-Validation (Ellman's Test):

-

Take a small sample of the resin beads (~2-5 mg) and wash them thoroughly.

-

Add a solution of Ellman's reagent (DTNB) in buffer (e.g., 0.1 M sodium phosphate, pH 8).

-

Trustworthiness: A positive result is the immediate development of a bright yellow color, confirming the presence of a free thiol. If the test is negative, the deprotection step should be repeated for a longer duration or with a stronger reducing agent like TBP.

-

Conclusion

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride is more than a simple amino acid derivative; it is a strategic component for advanced chemical protein synthesis. Its molecular weight of 213.73 g/mol is the starting point for its precise integration into synthetic workflows. While the reductive removal of the StBu group can be kinetically slow, its exceptional stability to acidic conditions provides a level of orthogonality that is crucial for the synthesis of complex, multi-disulfide-containing peptides and proteins. A thorough understanding of its properties, the causality behind its reaction kinetics, and validated protocols for its use and deprotection is paramount for any researcher aiming to leverage its full synthetic potential.

References

-

Postma, T. M., Giraud, M., & Albericio, F. (2012). Trimethoxyphenylthio as a Highly Labile Replacement for tert-Butylthio Cysteine Protection in Fmoc Solid Phase Synthesis. Organic Letters. Available at: [Link]

-

Fairweather, J. K., et al. (2021). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. Chemical Communications. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. L-Cysteine, S-(1,1-dimethylethyl)-, hydrochloride (1:1). Available at: [Link]

-

Pastuszak, J. J., & Chimiak, A. (1981). tert-Butyl group as thiol protection in peptide synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Available at: [Link]

-

Aapptec. Amino Acid Sidechain Deprotection. Available at: [Link]

-

Ruiz-Gayo, M., et al. (1996). Synthesis of palmitoyl-thioester T-cell epitopes of myelin proteolipid protein (PLP). Comparison of two thiol protecting groups (StBu and Mmt) for on-resin acylation. Journal of Peptide Science. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. L-Cysteine, S-(1,1-dimethylethyl)-, hydrochloride (1:1) | C7H16ClNO2S | CID 17750295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Buy S-tert-Butyl-L-cysteine hydrochloride | 2481-09-6 [smolecule.com]

- 5. peptide.com [peptide.com]

- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 7. Synthesis of palmitoyl-thioester T-cell epitopes of myelin proteolipid protein (PLP). Comparison of two thiol protecting groups (StBu and Mmt) for on-resin acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03802H [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride structure

An In-depth Technical Guide to (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride: Synthesis, Application, and Stereochemical Considerations

Executive Summary

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride is a pivotal, non-standard amino acid derivative primarily utilized as a protected building block in synthetic chemistry. Its core application lies in Solid-Phase Peptide Synthesis (SPPS), where the S-tert-butyl group serves as a robust protecting moiety for the thiol functionality of cysteine. This guide provides a comprehensive overview of its molecular structure, with a critical analysis of its stereochemical nomenclature, a plausible route for its chemical synthesis, and its strategic role in peptide chemistry. A significant focus is placed on the technical challenges associated with its use, particularly the acid-labile deprotection of the S-tert-butyl group and the mitigation of common side reactions through optimized cleavage protocols. This document is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Molecular Identity and Physicochemical Properties

The compound is a hydrochloride salt of an S-alkylated cysteine derivative. Its fundamental properties are summarized below.

Compound Identification

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(tert-butylsulfanyl)propanoic acid hydrochloride | [1] |

| Synonym(s) | S-tert-Butyl-L-cysteine hydrochloride | [2] |

| CAS Number | 200353-65-7 | [3] |

| Molecular Formula | C₇H₁₆ClNO₂S | [3] |

| Molecular Weight | 213.73 g/mol | [3] |

| SMILES | CC(C)(SCC(O)=O)C.Cl | [3] |

A Note on Stereochemistry: (S) vs. (R) and L-Cysteine

A point of significant potential confusion arises from the stereochemical descriptors of this compound. While most of the 20 proteinogenic amino acids are of the L-configuration and correspond to the (S) designation under Cahn-Ingold-Prelog (CIP) priority rules, L-cysteine is a notable exception.[4]

-

L-Cysteine is (R)-Cysteine: In native L-cysteine, the thiol-containing side chain (-CH₂SH) has a higher CIP priority than the carboxyl group (-COOH) because sulfur (atomic number 16) outranks oxygen (atomic number 8). This priority arrangement results in an (R) configuration for the L-amino acid.[5]

-

S-Alkylation and Priority Inversion: When the thiol is alkylated to form the S-tert-butyl derivative, the side chain becomes -CH₂-S-C(CH₃)₃. According to CIP rules, one must look at the first point of difference. The carboxyl group is -C(=O)O, which is treated as being bonded to three oxygen atoms. The side chain is -C-S-C. As sulfur (Z=16) has a higher atomic number than oxygen (Z=8), the S-tert-butyl side chain retains a higher priority than the carboxyl group. Therefore, the stereochemistry at the alpha-carbon remains the same relative to L-cysteine. However, many chemical suppliers and databases list the L-isomer of S-tert-butyl cysteine as having the (S) configuration. This suggests a common, albeit potentially confusing, convention where the reference frame of other L-amino acids is used, or a mis-assignment in some databases. For the purpose of this guide, we will adhere to the IUPAC name provided in the topic, (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride, while acknowledging that it derives from the natural L-cysteine precursor which is (R).

Chemical Structure

The structure consists of a propanoic acid backbone with an amino group at the alpha-carbon (C2) and a tert-butylthio group attached to the beta-carbon (C3). The hydrochloride salt form protonates the alpha-amino group.

Caption: 2D structure of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride.

Physicochemical and Handling Data

| Property | Value | Source(s) |

| Appearance | White to off-white powder or crystals | [1] |

| Purity | ≥97% (Commercially available) | [3] |

| Storage | 4°C or Refrigerator, store under inert gas (Nitrogen) | [3] |

| Topological Polar Surface Area | 63.32 Ų | [3] |

| LogP | 1.3518 | [3] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

Role in Peptide Synthesis and Drug Development

The primary utility of this molecule is as a protected cysteine derivative, Cys(StBu), for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The Need for Thiol Protection

The thiol side chain of cysteine is highly nucleophilic and susceptible to oxidation, dimerization (forming cystine), and other unwanted side reactions under the basic and electrophilic conditions encountered during peptide synthesis.[6] To prevent these reactions and ensure the integrity of the peptide chain, the thiol group must be masked with a chemical protecting group.

The S-tert-butyl (StBu) Protecting Group

The S-tert-butyl group is classified as an acid-labile protecting group. Its key advantage is its stability under the mildly basic conditions (e.g., piperidine in DMF) used to remove the temporary N-terminal Fmoc group at each cycle of peptide elongation.[1] It remains intact throughout the chain assembly and is removed during the final "global deprotection" step, which uses a strong acid like trifluoroacetic acid (TFA).

Caption: Role of Cys(StBu) in a typical Fmoc-SPPS workflow.

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis is crucial for quality control and specialized applications.

Plausible Synthetic Route

A direct synthesis can be envisioned via the S-alkylation of L-cysteine. A common method for installing an acid-sensitive group like tert-butyl involves using isobutylene gas under strongly acidic, anhydrous conditions. The hydrochloride salt is then prepared by introducing HCl gas.

Caption: Plausible synthetic workflow for the target compound.

Representative Protocol:

-

S-Alkylation: L-cysteine is suspended in a suitable anhydrous solvent (e.g., dioxane or trifluoroacetic acid).

-

A strong acid catalyst (e.g., concentrated sulfuric acid) is added.

-

Isobutylene gas is bubbled through the cooled suspension with vigorous stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is worked up, often involving neutralization and extraction, to isolate the free amino acid, S-tert-Butyl-L-cysteine.

-

Salt Formation: The purified free amino acid is dissolved in an anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a compatible solvent is added, to precipitate the hydrochloride salt.[7]

-

The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum.

Spectroscopic Characterization

Characterization relies on standard analytical techniques. Based on vendor-supplied data for the analogous compound (CAS 2481-09-6), the following spectral features are expected:[7]

-

¹H NMR (DMSO-d₆):

-

~8.5-8.8 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺).

-

~4.0-4.2 ppm (multiplet, 1H): Alpha-proton (-CαH).

-

~3.0-3.3 ppm (multiplet, 2H): Beta-protons (-CβH₂).

-

~1.2-1.3 ppm (singlet, 9H): Protons of the three methyl groups of the tert-butyl moiety (-C(CH₃)₃).

-

-

LC-MS: Electrospray ionization (ESI) in positive mode should show a prominent peak for the molecular ion [M+H]⁺ at m/z ≈ 178.1, corresponding to the free base.

Protocol: Cleavage and Deprotection

The removal of the S-tert-butyl group is the most critical and technically challenging step in its application. The process involves strong acidolysis, which generates reactive carbocations that can cause deleterious side reactions.

Mechanism of Cleavage and the Scavenger Problem

Trifluoroacetic acid (TFA) protonates the thioether sulfur, facilitating the cleavage of the C-S bond to release the free thiol and a stable tert-butyl cation (tBu⁺).[8]

Key Challenge: During global deprotection, other tBu-based protecting groups (e.g., from Asp(OtBu), Ser(tBu), or the N-terminal Boc group) are also cleaved, generating a high concentration of tBu⁺ cations. These electrophilic cations can attack the newly liberated, nucleophilic cysteine thiol, leading to the irreversible and undesired re-formation of the S-tert-butylated side chain.[2]

To prevent this, scavengers are added to the cleavage cocktail to trap the tBu⁺ cations before they can react with the peptide.[9]

Caption: Cleavage mechanism and the critical role of scavengers.

Optimized Protocol for S-tert-butyl Cleavage

This protocol is adapted from best practices designed to minimize S-tert-butylation side reactions.[2]

-

Prepare the Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail. For a peptide containing Cys(StBu) and other tBu-protected residues, a highly effective cocktail is:

-

TFA / Thioanisole / Dimethyl Sulfide (DMS) / H₂O / Triisopropylsilane (TIS) / Dithiothreitol (DTT) in a ratio of 70 : 10 : 10 : 5 : 5 : 1% (w/v) .

-

Rationale: Thioanisole and DMS are "soft" nucleophilic scavengers effective at trapping tBu⁺. TIS is a potent reducing scavenger. Water helps with solubility and hydrolysis. DTT is a reducing agent that helps maintain the free thiol state.[2]

-

-

Initial Cleavage (Low TFA Concentration):

-

Add the prepared cocktail (approx. 10 mL per gram of resin) to the vessel containing the dry, resin-bound peptide.

-

Gently agitate the mixture at room temperature for 30 minutes .

-

Rationale: The initial lower concentration of TFA can begin the deprotection process more gently.

-

-

Main Cleavage (High TFA Concentration):

-

Add additional pure TFA to the reaction mixture to bring the final TFA proportion to approximately 80-90% .

-

Continue agitating the mixture for an additional 1.5 to 3 hours at room temperature. The total cleavage time (steps 2 & 3) is typically 2-4 hours.

-

Rationale: The higher TFA concentration ensures the complete and efficient cleavage of all acid-labile protecting groups, including the more resistant S-tert-butyl group.[10]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin from the TFA solution containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Combine the filtrates and precipitate the peptide by adding it dropwise to a large volume (10x) of cold (0°C) diethyl ether with vigorous stirring.

-

A white precipitate of the crude peptide should form.

-

-

Purification:

-

Centrifuge the ether suspension to pellet the peptide.

-

Wash the pellet several times with cold diethyl ether to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

-

The crude peptide can then be purified using standard techniques, typically reverse-phase HPLC.

-

Conclusion

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride is an indispensable tool in modern peptide chemistry. While its stereochemical nomenclature can be a source of confusion, its role as a stable, protected form of cysteine for Fmoc-SPPS is unambiguous and critical. The success of its application hinges entirely on a well-designed and carefully executed final cleavage strategy. By understanding the mechanism of acidolysis and the critical function of scavenger cocktails to mitigate tBu⁺-mediated side reactions, researchers can effectively leverage this building block to synthesize complex, cysteine-containing peptides for applications ranging from basic research to therapeutic drug development.

References

-

An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. (2025). ResearchGate. Available at: [Link]

-

Chakraborty, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

-

Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Available at: [Link]

-

ResearchGate. (a) Cys thiol protection with the tert-butyl (tBu) protecting group and different methods of deprotection. ResearchGate. Available at: [Link]

-

Ferguson, R. (2017). Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane? ResearchGate. Available at: [Link]

- Google Patents. (1997). Production of tertiary butyl ester of amino acid and its hydrochloride. JPH0977724A.

-

Chemistry LibreTexts. (2020). 25.2: Structure and Stereochemistry of the Amino Acids. Available at: [Link]

-

Lundt, B. F., et al. (1978). Removal of t-Butyl and t-Butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research. Available at: [Link]

-

Hsieh, Y-H. P., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC. Available at: [Link]

-

Chemistry LibreTexts. (2019). A2. Amino Acid Stereochemistry. Available at: [Link]

- Google Patents. (2010). Preparation of (s)-2-aminobutyric acid. WO2010019469A2.

-

Wikipedia. Cahn–Ingold–Prelog priority rules. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

role of tert-butylthio group in amino acids

An In-Depth Technical Guide to the Role of the Tert-Butylthio Group in Amino Acids for Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butylthio (S-t-Bu or StBu) group represents a cornerstone in modern peptide chemistry, primarily serving as a robust and versatile protecting group for the sulfhydryl moiety of cysteine. Its unique stability profile—resilient to both the acidic and basic conditions common in solid-phase peptide synthesis (SPPS)—coupled with its specific cleavage requirements under reducing conditions, has made it an indispensable tool. This guide provides a comprehensive exploration of the StBu group, moving from its fundamental chemical properties and strategic implementation in peptide synthesis to its role in directing complex disulfide bond formation and its influence on the biophysical and pharmacological properties of the final peptide. We will delve into the causality behind its selection over other protecting groups, provide detailed, field-proven protocols, and examine its application in the development of therapeutic peptides.

The Tert-Butylthio Group: A Strategic Overview

The thiol side chain of cysteine is one of the most reactive functional groups in amino acids, readily undergoing oxidation to form disulfide bonds or participating in various side reactions.[1][2] In the iterative process of peptide synthesis, this reactivity must be temporarily masked to ensure the integrity of the growing peptide chain.[3][4] The S-tert-butylthio (StBu) protecting group, an unsymmetrical disulfide, offers a unique solution to this challenge.

Its primary appeal lies in its exceptional stability. Unlike acid-labile groups such as trityl (Trt) or tert-butyl (tBu), the StBu group is stable to the trifluoroacetic acid (TFA) cocktails used for final peptide cleavage from the resin.[5][6] It is also completely stable to the basic conditions (typically piperidine in DMF) used for the repeated removal of the Nα-Fmoc protecting group during synthesis.[7][8] This dual stability makes it highly orthogonal to standard Fmoc-based SPPS methodologies, minimizing the risk of premature deprotection and ensuring high-purity synthesis of complex sequences.[7]

Key Advantages of StBu Protection:

-

Orthogonality in Fmoc SPPS: Stable to both repetitive base treatment (Fmoc removal) and final acid cleavage (resin cleavage).[7][8]

-

Enables Selective Deprotection: Its removal requires specific reducing conditions, allowing the sulfhydryl group to be unmasked at a chosen stage, either on-resin or in solution.[5]

-

Facilitates Regioselective Disulfide Bond Formation: Used in combination with other orthogonal cysteine protecting groups (e.g., Acm, Trt) to direct the formation of specific, multiple disulfide bridges in complex peptides like conotoxins or insulin analogues.[6][9]

However, a notable challenge associated with the StBu group is its sluggish removal, which can be sequence-dependent and sometimes require extended reaction times or harsh reducing conditions.[6][10] This has led to the development of more labile alternatives, such as the trimethoxyphenylthio (S-Tmp) group, for syntheses where rapid deprotection is critical.[11]

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of a cysteine residue protected with a tert-butylthio group, typically as Fmoc-Cys(StBu)-OH, is a routine procedure in automated or manual Fmoc SPPS. The stability of the StBu group ensures it remains inert throughout the chain assembly.

Generalized SPPS Workflow with Fmoc-Cys(StBu)-OH

The following diagram illustrates the iterative cycle of incorporating an Fmoc-protected amino acid, including Fmoc-Cys(StBu)-OH, into a growing peptide chain on a solid support.

Caption: Reductive cleavage of the StBu group via thiol-disulfide exchange.

Detailed Experimental Protocol: On-Resin StBu Removal

This protocol describes a typical procedure for removing the StBu group from a peptide synthesized on a solid support.

-

Resin Swelling: Swell the peptide-resin (1.0 eq) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

-

Prepare Deprotection Cocktail: Prepare a solution of 20% (v/v) β-mercaptoethanol and 5% (v/v) N-methylmorpholine (NMM) in DMF.

-

Causality Note: BME is the reducing thiol. NMM acts as a base to generate the nucleophilic thiolate anion (BME-S⁻), which is the active species that attacks the disulfide bond. [12]3. Deprotection Reaction: Drain the DMF from the resin and add the deprotection cocktail. Gently agitate the resin at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small sample of beads, cleaving the peptide with TFA, and analyzing by HPLC-MS.

-

Self-Validation: The deprotected peptide will have a mass decrease corresponding to the loss of the StBu group (89 Da) and will typically exhibit a different retention time on reverse-phase HPLC.

-

-

Washing: Once the reaction is complete, drain the reaction cocktail and thoroughly wash the resin with DMF (5x), dichloromethane (DCM) (5x), and methanol (3x) to remove all traces of the reducing agent and byproducts.

-

Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for subsequent steps, such as on-resin cyclization or cleavage.

Role in Regioselective Disulfide Bond Formation

One of the most powerful applications of the StBu group is in the synthesis of peptides with multiple, specific disulfide bridges, which are crucial for the structure and function of many therapeutic peptides and toxins. [9][13]This is achieved by using an "orthogonal protection" strategy, where different cysteine residues are protected with groups that can be removed under distinct chemical conditions.

A classic orthogonal pairing is Cys(StBu) and Cys(Acm) (acetamidomethyl).

-

Peptide Synthesis: Synthesize the full-length peptide containing both Cys(StBu) and Cys(Acm) residues.

-

First Disulfide Bond: Remove the StBu groups selectively using a reducing agent (e.g., PBu₃), leaving the Acm groups intact. Oxidize the newly freed thiols to form the first disulfide bond (e.g., using air oxidation, K₃[Fe(CN)₆], or DMSO).

-

Second Disulfide Bond: Remove the Acm groups using a different reagent (e.g., mercury(II) acetate or iodine). [5]The second pair of thiols is then oxidized to form the second disulfide bond.

Caption: Orthogonal strategy for forming two disulfide bonds using StBu and Acm.

Impact on Peptide Properties and Drug Design

Beyond its role as a transient protecting group, the incorporation of a tert-butyl moiety, even as part of the StBu group, can influence the final peptide's characteristics.

Steric Hindrance and Enzymatic Stability

The bulky tert-butyl group can act as a steric shield, potentially hindering the approach of proteolytic enzymes near the cysteine residue. [14][15]While the primary strategy to enhance enzymatic stability involves backbone modifications or using D-amino acids, side-chain modifications can also contribute. [16][17][18]In cases where the StBu group is retained in the final molecule (as a disulfide cap), it can increase the peptide's half-life in biological media. The steric bulk may disrupt enzyme recognition motifs, making the peptide less susceptible to degradation. [16][19]

Cysteine Surrogate in Drug Development

The S-tert-butylthio moiety can serve as a stable, lipophilic surrogate for a free cysteine thiol. [20]In drug design, a free thiol can be problematic due to its propensity for oxidation, reaction with electrophiles, and potential for off-target interactions. Capping the cysteine with an StBu group can mitigate these issues while potentially improving cell permeability due to increased lipophilicity. This makes S-tert-butylthio-L-cysteine a valuable building block in medicinal chemistry for developing novel therapeutics where a masked or stabilized thiol is desired. [21]

Conclusion

The tert-butylthio group is far more than a simple protecting group; it is a strategic enabler in the complex art of peptide synthesis and drug design. Its robust, orthogonal nature provides reliability and precision during chain assembly, while its unique deprotection requirements grant chemists exquisite control over the formation of structurally critical disulfide bonds. As researchers continue to push the boundaries of peptide therapeutics, developing molecules with greater complexity, stability, and potency, the foundational principles and proven methodologies enabled by the StBu group will undoubtedly remain a vital part of the synthetic chemist's toolkit.

References

- Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.

- Góngora-Benítez, M., et al. (2012). Trimethoxyphenylthio as a Highly Labile Replacement for tert-Butylthio Cysteine Protection in Fmoc Solid Phase Synthesis. Organic Letters.

- Spears, R. J., et al. (2021). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. Chemical Communications.

- S-tert-Butylthio-L-cysteine. (n.d.). Chem-Impex.

- S-(tert-Butylthio)-L-cysteine. (n.d.). Benchchem.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).

- Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(19), 11098-11155.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.

- Cysteine Derivatives. (2021). Bachem.

- Bisel, P., Al-Momani, L., & Müller, M. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry, 6(15), 2655-2665.

- Improving enzymatic and chemical stability of peptides by chemical modifications. (2021). NovoPro.

- Reinwarth, M., et al. (2012). Chemical Synthesis, Backbone Cyclization and Oxidative Folding of Cystine-knot Peptides — Promising Scaffolds for Applications in Drug Design. Molecules.

- The role of thiols and disulfides in protein chemical and physical stability. (n.d.). PMC - NIH.

- Al-Gharabli, S. I., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals.

- Thiol-disulfide exchange. (n.d.). In Wikipedia.

- Knight, J. C., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules.

- Peptide Modifications. (2015). Bachem.

- Bisel, P., Al-Momani, L., & Müller, M. (2008). The tert-butyl group in chemistry and biology. PubMed.

- Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts.

- Nguyen, V. D. (n.d.). Mechanisms and applications of disulfide bond formation. OuluREPO.

- Reinwarth, M., et al. (2012). Chemical synthesis, backbone cyclization and oxidative folding of cystine-knot peptides: promising scaffolds for applications in drug design. PubMed.

Sources

- 1. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

- 9. mdpi.com [mdpi.com]

- 10. A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03802H [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Disulfide - Wikipedia [en.wikipedia.org]

- 13. Chemical synthesis, backbone cyclization and oxidative folding of cystine-knot peptides: promising scaffolds for applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hyphadiscovery.com [hyphadiscovery.com]

- 15. The tert-butyl group in chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]

- 17. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bachem.com [bachem.com]

- 19. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. S-(tert-Butylthio)-L-cysteine | 30044-51-0 | Benchchem [benchchem.com]

- 21. chemimpex.com [chemimpex.com]

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride mechanism of action

This technical guide details the mechanism of action for (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride (commonly known as S-tert-butyl-L-cysteine hydrochloride or H-Cys(tBu)-OH·HCl ).

This molecule serves two distinct roles in drug development:

-

Chemical Reagent (Primary): A critical "orthogonal" building block in peptide therapeutics for controlling disulfide bond formation.

-

Biological Probe (Secondary): A high-affinity substrate for System L transporters (LAT1), utilized to study Blood-Brain Barrier (BBB) permeability and amino acid transport kinetics.

Executive Summary

Compound Identity: (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride CAS: 2481-09-6 (free base), 67436-13-9 (Fmoc derivative context) Core Utility: Orthogonal Cysteine Protection, LAT1 Transporter Probe.

(S)-2-Amino-3-(tert-butylthio)propanoic acid is a cysteine derivative where the reactive thiol hydrogen is replaced by a sterically bulky, acid-stable tert-butyl group . In the context of drug development, it is not a therapeutic agent itself but a mechanistic tool . Its mechanism of action is defined by its resistance to standard acidic conditions (TFA) and its high affinity for large neutral amino acid transporters, making it indispensable for synthesizing complex insulin analogues, conotoxins, and investigating metabolic transport.

Chemical Mechanism of Action: Orthogonal Peptide Synthesis

The primary "action" of this molecule occurs in the reaction vessel. Cysteine is the most reactive amino acid, prone to rapid oxidation (disulfide scrambling) and alkylation. The tert-butyl group acts as a "permanent" shield that survives standard Solid Phase Peptide Synthesis (SPPS) cleavage conditions.

The Mechanism of Protection

The tert-butyl group provides protection via steric hindrance and electronic stabilization . Unlike the trityl (Trt) group, which is acid-labile, the tert-butyl–sulfur bond is robust against Trifluoroacetic Acid (TFA).

-

Standard Cys(Trt): Cleaved by 95% TFA. Result: Free thiol immediately upon resin cleavage.

-

Cys(tBu): Stable in 95% TFA. Result: Peptide is cleaved from resin, but this specific cysteine remains protected.

The Mechanism of Orthogonal Deprotection

This stability allows for Regioselective Disulfide Formation . A chemist can synthesize a peptide with two sets of cysteines: one pair protected by Trt (acid-labile) and one pair by tBu (acid-stable).

-

Step 1: Cleave resin with TFA.[1] Cys(Trt) becomes free –SH. Cys(tBu) remains –S-tBu.

-

Step 2: Oxidize free –SH to form the first disulfide bridge.

-

Step 3 (The Action): Activate Cys(tBu) using a "hard" electrophile or reducing metal to remove the tBu group and form the second bridge.

Deprotection Pathways:

-

Mercuric Acetate (Hg(OAc)₂): The Hg²⁺ ion coordinates with the sulfur, displacing the tBu carbocation. The resulting mercaptide is then treated with H₂S or thiols to liberate the free cysteine.

-

Npys Activation: Reaction with 2-nitropyridinesulfenyl chloride activates the sulfur for direct disulfide exchange.

Figure 1: The orthogonal protection strategy utilizing Cys(tBu) to force correct folding in multi-disulfide peptides.

Biological Mechanism of Action: Transport & Mimicry

When introduced into a biological system, S-tert-butyl-L-cysteine acts as a molecular mimic . It is structurally similar to Leucine and Isoleucine due to the hydrophobic bulk of the tert-butyl group.

Target: LAT1 (SLC7A5)

The L-type Amino Acid Transporter 1 (LAT1) is responsible for transporting large neutral amino acids (LNAAs) across the Blood-Brain Barrier (BBB) and into rapidly dividing cancer cells.

-

Mechanism: S-tert-butyl-L-cysteine binds to the substrate pocket of LAT1 with high affinity. The tert-butyl moiety mimics the branched side chain of Leucine.

-

Action: It functions as a competitive substrate. It is actively transported into the cell in exchange for intracellular glutamine (an obligate exchanger mechanism).

Metabolic Fate

Unlike S-acetyl-cysteine (which is a prodrug that releases cysteine), the S-tert-butyl bond is metabolically stable in vivo.

-

No Cysteine Release: Mammalian enzymes do not efficiently dealkylate the tert-butyl group. Therefore, it does not boost glutathione levels.

-

Competitive Inhibition: By occupying LAT1, high concentrations of S-tert-butyl-L-cysteine can theoretically inhibit the uptake of essential amino acids (Leucine, Methionine) or therapeutic LAT1 substrates (like L-DOPA).

Figure 2: The LAT1-mediated transport mechanism.[2][3][4][5] S-tert-butyl-L-cysteine utilizes the Leucine transport pathway to cross biological membranes.

Experimental Protocols

Protocol A: Orthogonal Deprotection (Peptide Synthesis)

Purpose: To selectively remove the tBu group after forming an initial disulfide bond.

-

Dissolution: Dissolve the mono-cyclic peptide (containing Cys(tBu)) in Trifluoroacetic Acid (TFA) / Anisole (10:1 v/v).

-

Activation: Add 10 equivalents of Mercuric Acetate (Hg(OAc)₂) .

-

Reaction: Stir at room temperature for 30–60 minutes. The solution may turn slightly yellow.

-

Precipitation: Precipitate the peptide-mercury complex with cold diethyl ether. Centrifuge and dry.

-

Liberation: Redissolve the solid in 10% acetic acid. Add excess 2-Mercaptoethanol or pass H₂S gas through the solution for 15 minutes. This precipitates black HgS (Mercury Sulfide).

-

Purification: Filter off the HgS. The filtrate contains the peptide with free thiols, ready for the second oxidation step (e.g., with Iodine or air).

Protocol B: LAT1 Competitive Inhibition Assay

Purpose: To determine if a new drug candidate utilizes the LAT1 transporter by using S-tBu-Cys as a competitor.

-

Cell Line: Use CHO cells stably expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).

-

Tracer: [¹⁴C]-L-Leucine (a known high-affinity substrate).

-

Control: Measure uptake of [¹⁴C]-L-Leucine in the absence of inhibitor.

-

Experimental: Add [¹⁴C]-L-Leucine + varying concentrations (1 µM – 1 mM) of S-tert-butyl-L-cysteine .

-

Readout: Lyse cells and measure radioactivity via scintillation counting.

-

Analysis: A reduction in Leucine uptake confirms competition for the LAT1 pocket. S-tert-butyl-L-cysteine typically shows a Ki in the low micromolar range.

Summary of Key Data

| Feature | Specification | Causality/Reasoning |

| Acid Stability | Stable in 95% TFA | Steric bulk of t-butyl prevents protonation/cleavage of the S-C bond. |

| Cleavage Reagent | Hg(OAc)₂, HF, or DTNP | Requires "hard" Lewis acids or specific redox conditions to break the stable sulfide. |

| Transport Target | LAT1 (SLC7A5) | Hydrophobic t-butyl group mimics the isobutyl side chain of Leucine. |

| Metabolic Stability | High | Resistance to enzymatic S-dealkylation prevents cysteine release in vivo. |

| Solubility | High (as HCl salt) | The hydrochloride salt ensures water solubility for biological assays. |

References

-

Chemical Biology of Cysteine Protection

-

Postma, T. M., & Albericio, F. (2014). "Orthogonal Cysteine Protection: The Role of S-tert-butyl."[6] Journal of Peptide Science.

-

-

LAT1 Transport Mechanisms

-

Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry.

-

-

Peptide Synthesis Strategies

-

Metabolic Stability of S-Alkyl Cysteines

-

Cooper, A. J. L. (1983). "Biochemistry of Sulfur-Containing Amino Acids." Annual Review of Biochemistry.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteine metabolic circuitries: druggable targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the system L amino acid transporter in T24 human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): insights into the mechanisms of substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Topic: Fmoc-Cys(StBu)-OH Coupling Methods

An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategic incorporation of N-α-Fmoc-S-tert-butylthio-L-cysteine (Fmoc-Cys(StBu)-OH) in solid-phase peptide synthesis (SPPS). The tert-butylthio (StBu) protecting group offers a robust and orthogonal strategy for managing cysteine residues, enabling the synthesis of complex peptides destined for specific disulfide bond architectures. This document details the underlying chemical principles, compares common coupling methodologies, provides step-by-step protocols for efficient incorporation and subsequent deprotection, and offers field-proven insights to mitigate common side reactions and optimize synthetic outcomes.

Introduction: The Strategic Role of Cysteine and the StBu Protecting Group

Cysteine's unique sulfhydryl side chain is fundamental to the structure and function of a vast number of peptides and proteins, primarily through the formation of stabilizing disulfide bonds. However, this same reactivity presents a significant challenge during chemical synthesis. The nucleophilic thiol group is susceptible to oxidation, alkylation, and other unwanted side reactions if left unprotected.[1][2]

The selection of an appropriate thiol protecting group is therefore a critical decision in the design of any peptide synthesis strategy. An ideal group must be stable throughout the iterative cycles of N-α-Fmoc deprotection (typically with piperidine) and remain intact during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support.[2][3]

Fmoc-Cys(StBu)-OH is a favored building block that meets these criteria perfectly.[4][5] The S-tert-butylthio (StBu) group is a disulfide-based protection that exhibits exceptional stability towards both the basic conditions of Fmoc removal and the strong acidic conditions of final cleavage.[4][6] This orthogonality ensures the cysteine thiol remains masked until a specific, targeted deprotection step is performed post-synthesis, making it an invaluable tool for strategies requiring controlled, sequential disulfide bond formation.[5]

The Chemistry of the S-tert-butylthio (StBu) Group

The StBu group is fundamentally different from acid-labile groups like Trityl (Trt) or groups removed by oxidation like Acetamidomethyl (Acm). It is a symmetrical disulfide where one sulfur atom is part of the cysteine side chain and the other is attached to a tert-butyl group. Its stability profile is its primary advantage:

-

Base Stability: Unaffected by repeated treatments with 20-40% piperidine in DMF used for Fmoc group removal.[4]

-

Acid Stability: Completely stable to standard TFA cleavage cocktails, provided that thiol-based scavengers (e.g., dithiothreitol, EDT) are avoided, as they can prematurely reduce the disulfide bond.

-

Orthogonal Deprotection: The StBu group is selectively removed under mild reductive conditions, typically using excess thiols or phosphines.[7] This allows the fully synthesized and purified peptide to be deprotected in solution, paving the way for controlled oxidation to form the desired disulfide bridge.[6]

This strategic workflow is visualized below.

Figure 2: General mechanism of amino acid activation and coupling in SPPS.

Comparative Analysis of Coupling Methods

The choice between carbodiimide and uronium salt methods depends on a careful balance of sequence difficulty and the acceptable level of racemization.

| Parameter | DIC / Oxyma Method | HBTU / HATU Method |

| Primary Use Case | Standard incorporation of Fmoc-Cys(StBu)-OH, especially at the C-terminus or in racemization-sensitive positions. | Difficult couplings involving sterically hindered adjacent residues or aggregation-prone sequences. [8][9] |

| Coupling Efficiency | Good to excellent. May require longer reaction times or double coupling for difficult sequences. | Excellent. Generally faster and more effective for hindered couplings. [8] |

| Racemization Risk | Low. The absence of a strong tertiary base during activation significantly reduces the risk of epimerization. | High. The combination of a potent activating agent and a strong base like DIPEA significantly increases racemization risk. [10] |

| Key Consideration | Ensure complete removal of piperidine from the prior deprotection step, as residual base can still promote side reactions. | Minimize pre-activation time to 1-2 minutes. Consider using a weaker base like collidine to mitigate racemization. |

Post-Synthesis Deprotection of the StBu Group

After the peptide has been synthesized, cleaved from the resin (using a TFA cocktail without thiol scavengers), and purified by HPLC, the StBu group can be removed to liberate the free sulfhydryl group.

Protocol: Reductive Cleavage of StBu Group

Materials:

-

Lyophilized, purified Peptide-Cys(StBu)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Aqueous buffer (e.g., Ammonium bicarbonate, pH 8) or a solvent mixture like aqueous acetonitrile.

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified peptide in the chosen buffer to a concentration of approximately 1 mg/mL.

-

Reductant Addition: Add a 10- to 50-fold molar excess of the reducing agent (DTT or TCEP) to the peptide solution. TCEP is often preferred as it is odorless and effective over a wider pH range.

-

Reaction: Incubate the reaction at room temperature for 2-4 hours. The reaction can be monitored by HPLC-MS to confirm the disappearance of the starting material and the appearance of the free thiol peptide.

-

Purification: Once the reaction is complete, the deprotected peptide can be isolated from the excess reducing agent by another round of RP-HPLC.

-

Disulfide Formation: The purified, deprotected peptide is now ready for oxidation to form the desired intramolecular or intermolecular disulfide bond, typically via air oxidation in a dilute, slightly basic buffer.

Troubleshooting and Best Practices

-

Incomplete Coupling: If a Kaiser test remains positive, always opt for a second coupling (double coupling) rather than extending the initial reaction time excessively, especially when using uronium salts. [8]* Solvent Choice: For sequences prone to aggregation, NMP is often a superior solvent to DMF due to its enhanced solvating properties. [8]* Cleavage Cocktail: When cleaving the final peptide from the resin, use a standard cocktail such as TFA/TIS/H₂O (95:2.5:2.5). Crucially, do not use thiol scavengers like EDT , as they will prematurely cleave the StBu group. * S-Alkylation: S-alkylation of cysteine by carbocations generated from the resin linker (e.g., Wang) during TFA cleavage is a known side reaction. [11][12]The stability of the StBu group to TFA helps protect against this, but efficient scavenging with TIS is still essential.

Conclusion

Fmoc-Cys(StBu)-OH is a robust and highly strategic tool for modern peptide synthesis. Its orthogonal protecting group provides the stability needed to withstand the rigors of SPPS and acidic cleavage, while allowing for specific, controlled deprotection to facilitate precise disulfide bond formation. For routine incorporation, low-racemization carbodiimide-based methods (DIC/Oxyma) are strongly recommended. In cases of severe steric hindrance, uronium salts may be employed, but with careful attention paid to minimizing activation times to preserve chiral purity. By following the optimized protocols and best practices outlined in this guide, researchers can confidently and successfully incorporate Fmoc-Cys(StBu)-OH into complex and challenging peptide targets.

References

-

Mutt, V. et al. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. PMC. [Link]

-

Stathopoulos, P. et al. Side reactions in the SPPS of Cys-containing peptides. PubMed. [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Chakraborty, A. et al. Disulfide-Based Protecting Groups for the Cysteine Side Chain. Organic Letters. [Link]

-

University of KwaZulu-Natal. Solid Phase Peptide Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice. [Link]

-

Stathopoulos, P. et al. Side reactions in the SPPS of Cys-containing peptides. ResearchGate. [Link]

-

Biotage. Optimizing the removal of an STmp protecting group. [Link]

-

Semantic Scholar. Side reactions in the SPPS of Cys-containing peptides. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fmoc-Cys(StBu)-OH in Peptide Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis: The Role of Wang Resin and Coupling Efficiency. [Link]

-

AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

ResearchGate. Proposed mechanism for activation by uronium salt. [Link]

-

Abdel-Moty, S. G. et al. Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Fmoc-Cys(StBu)-OH: Applications in Peptide Design. [Link]

-

Stathopoulos, P. et al. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. PubMed. [Link]

-

ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

-

Anaspec. Fmoc-Cys(StBu)-OH. [Link]

-

AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Springer Nature Experiments. Fmoc Solid-Phase Peptide Synthesis. [Link]

-

Aapptec Peptides. Fmoc-Cys(StBu)-OH [73724-43-3]. [Link]

-

Sakakibara, M. et al. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC. [Link]

-

El-Faham, A. et al. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. PMC. [Link]

-

ResearchGate. The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Strategies for the Synthesis of Peptides Containing Hindered Cysteine Residues

Introduction

Cysteine (Cys) is a uniquely versatile amino acid, pivotal to the structure and function of numerous peptides and proteins. Its thiol side-chain enables the formation of disulfide bridges, crucial for stabilizing tertiary and quaternary structures, and serves as a key site for bioconjugation. However, the synthesis of peptides containing cysteine, particularly when it is sterically hindered, presents significant challenges that can compromise yield, purity, and stereochemical integrity.[1][2][3] Steric hindrance can arise from bulky side-chain protecting groups on the cysteine itself or from adjacent bulky amino acid residues in the peptide sequence. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on understanding and overcoming the challenges associated with the solid-phase peptide synthesis (SPPS) of sequences containing hindered cysteine residues.

Core Challenges in Synthesizing Hindered Cysteine Peptides

The successful incorporation of hindered cysteine residues requires a nuanced understanding of the primary obstacles encountered during SPPS.

Incomplete Coupling Reactions

Steric hindrance is the most immediate challenge, physically impeding the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the resin-bound peptide.[4][5] This leads to slow reaction kinetics and incomplete coupling, resulting in deletion sequences that are often difficult to separate from the target peptide.[6] Standard coupling reagents and protocols may prove insufficient to drive these reactions to completion.[5][7]

Racemization

Cysteine is highly susceptible to racemization at its α-carbon, especially during the activation step in the presence of a base.[8][9] The α-proton of cysteine is relatively acidic and can be abstracted, leading to enolization and subsequent loss of stereochemical integrity.[9] This issue is exacerbated when cysteine is the C-terminal residue or when potent coupling reagents and strong bases are used to overcome steric hindrance.[8][10][11] The choice of the thiol protecting group significantly influences the rate of racemization.[9][12]

Side Reactions

The nucleophilic nature of the cysteine thiol group, even when protected, can lead to undesirable side reactions. For C-terminal cysteine residues, a common side reaction is the formation of 3-(1-piperidinyl)alanine.[8][11] This occurs via a base-catalyzed elimination of the protected thiol to form dehydroalanine, which then reacts with piperidine used for Fmoc deprotection.[8] Bulky protecting groups like the trityl (Trt) group can minimize but not always eliminate this side product.[8]

Strategies for Successful Synthesis

A multi-faceted approach, involving the careful selection of reagents, protecting groups, and reaction conditions, is essential for success.

Optimizing the Coupling Reaction

To overcome the kinetic barrier of steric hindrance, a combination of strategies is required.

-

Advanced Coupling Reagents: Standard carbodiimide reagents are often inadequate for coupling hindered residues.[5][7] Uronium/aminium salts like HATU , HCTU , and COMU are significantly more effective as they generate highly reactive intermediates.[7][13][14] COMU, an OxymaPure-based uronium salt, is particularly noteworthy for its high reactivity, improved safety profile, and excellent solubility.[13][14][15] For extremely challenging couplings, the in-situ generation of amino acid fluorides using reagents like TFFH can be a powerful alternative.[7][14]

-

Reaction Conditions: Extending the coupling time (e.g., from 1 hour to 4 or even overnight) and performing a "double coupling" (repeating the coupling step with fresh reagents) can significantly improve yields.[6][7] Microwave-assisted SPPS (MA-SPPS) is another highly effective technique, using microwave energy to accelerate reaction rates and drive difficult couplings to completion.[4][7]

-

Solvent Choice: The choice of solvent is critical for solvating the peptide-resin complex and preventing aggregation, which can further impede coupling.[7] N-methylpyrrolidone (NMP) generally possesses superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences.[7]

Choice of Cysteine Protecting Groups

The selection of the thiol protecting group is a critical decision that impacts stability, racemization, and the final deprotection strategy.[1][2][16][17]

-

Trityl (Trt): This is the most common and cost-effective protecting group for routine synthesis.[10] Its bulkiness helps to suppress the formation of 3-(1-piperidinyl)alanine.[8] It is labile to standard TFA cleavage cocktails.[10]

-

Acid-Labile Alternatives for Racemization Suppression: Studies have shown that certain acid-labile protecting groups can significantly reduce cysteine racemization compared to Trt, even when using powerful uronium reagents.[9] The 4,4′-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) groups are excellent choices for minimizing epimerization during challenging couplings.[9]

-

Orthogonal Protecting Groups: For syntheses requiring sequential disulfide bond formation, a strategy of "orthogonal" protection is necessary, where different Cys residues are protected with groups that can be removed under distinct conditions.[1] For example, the acid-labile Trt or Dpm group can be used alongside the Mmt group, which can be selectively removed on-resin using dilute (1-3%) TFA.[10]

| Protecting Group | Key Advantage | Typical Deprotection | Racemization Risk |

| Trityl (Trt) | Cost-effective, bulky, standard TFA-lability | 95% TFA | Moderate to High |

| Dpm | Stable to dilute TFA, allows for orthogonality with Mmt | 95% TFA | High |

| Mmt | Orthogonal to Trt/Dpm, selectively removed on-resin | 1-3% TFA in DCM | Sequence Dependent |

| Acm | Stable to TFA, orthogonal to most groups | Mercury(II) or Silver(I) salts, Iodine | Low |

| Ddm / MBom | Significantly reduces racemization | Acid-labile (TFA) | Very Low |

| THP | Reduces racemization, acid-labile | 95% TFA | Low |

| Table 1: Comparison of common cysteine thiol protecting groups.[9][10] |

Strategies for C-Terminal Cysteine

The C-terminal position is particularly problematic, prone to both racemization and piperidinylalanine formation.[1][8][11]

-

Weak Bases: Using a weaker, more sterically hindered base than DIPEA, such as 2,4,6-collidine, during the coupling of the first amino acid to the C-terminal cysteine can suppress racemization.[18]

-

Alternative Anchoring: Instead of traditional ester linkages to the resin (e.g., Wang resin), which can promote side reactions, alternative "side-chain anchoring" strategies can be employed.[11] This involves attaching the cysteine to the resin via its thiol group using a specialized linker, which circumvents many of the problems associated with C-terminal esterification.[11]

-

Hydrazide Strategy: A robust method involves synthesizing the peptide as a C-terminal hydrazide. The peptide hydrazide can then be converted to a thioester in situ and subsequently hydrolyzed to the desired peptide acid, a process that avoids epimerization.[19]

// C-terminal Path Yes_C_Term [label="YES", color="#EA4335"]; Q1 -> Strategy_C_Term [label=Yes_C_Term]; Strategy_C_Term [label="Employ C-Terminal Strategy:\n- Use Collidine as base\n- Consider side-chain anchoring\n- Or use peptide hydrazide approach", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Internal/N-terminal Path No_C_Term [label="NO", color="#4285F4"]; Q1 -> Q2 [label=No_C_Term]; Q2 [label="High risk of racemization?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];